

Dual Inhibition of CDK2 and Bcl-2 by Hydrazono-Oxindoles: A Comparative Analysis

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Compound of Interest		
Compound Name:	(E)-4-Bromo-3-hydrazonoindolin- 2-one	
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In the landscape of cancer therapeutics, the simultaneous targeting of multiple oncogenic pathways is a promising strategy to overcome resistance and enhance efficacy. This guide provides a comparative analysis of a series of hydrazono-oxindole derivatives that exhibit dual inhibitory activity against two critical cancer targets: Cyclin-Dependent Kinase 2 (CDK2) and B-cell lymphoma 2 (Bcl-2). This analysis is intended for researchers, scientists, and drug development professionals interested in the rational design and evaluation of dual-target inhibitors.

Introduction

CDK2 is a key regulator of cell cycle progression, particularly at the G1/S phase transition. Its aberrant activity is a hallmark of many cancers, leading to uncontrolled cell proliferation. Bcl-2, on the other hand, is a central anti-apoptotic protein. Its overexpression allows cancer cells to evade programmed cell death, contributing to tumor survival and resistance to therapy. The hydrazono-oxindole scaffold has emerged as a versatile pharmacophore capable of targeting both of these distinct protein families.

This guide summarizes the inhibitory activities of novel [(N-alkyl-3-indolylmethylene)hydrazono]oxindoles, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental procedures.



Quantitative Analysis of Inhibitory Activity

The inhibitory potential of a lead compound, N-propylindole-5-methylisatin hybrid 8a, was evaluated against both CDK2 and Bcl-2. Furthermore, the anti-proliferative activity of a broader series of related hydrazono-oxindole derivatives was assessed against several cancer cell lines.

Table 1: Dual Inhibitory Activity of Hydrazono-Oxindole 8a

Target	IC50 (μM)
CDK2	0.85 ± 0.03[1][2]
Bcl-2	0.46 ± 0.02[1][2]

Table 2: Anti-proliferative Activity of Hydrazono-Oxindole Derivatives (IC50 in μM)

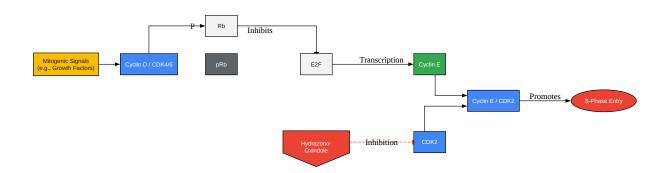
Compound	A-549 (Lung Cancer)	MDA-MB-231 (Breast Cancer)	HCT-116 (Colon Cancer)
8a	7.3 ± 0.42[1]	4.7 ± 0.28[1]	2.6 ± 0.17
7	>50	>50	19.7 ± 1.28[1]
8b	9.2 ± 0.78[1]	8.9 ± 0.61[1]	19.1 ± 1.34[1]
8c	12.3 ± 1.05[1]	15.6 ± 0.98	6.4 ± 0.50[1]
9	>50	10.4 ± 0.80[1]	28.2 ± 1.73[1]
10a	17.3 ± 1.19[1]	11.7 ± 1.04	7.7 ± 0.68[1]
10b	>50	54.0 ± 4.17	36.3 ± 2.35[1]
10c	>50	>50	7.3 ± 0.47[1]
10d	>50	42.9 ± 2.51	28.5 ± 1.59[1]
10e	>50	51.8 ± 3.77	37.4 ± 2.06[1]
Doxorubicin	2.3 ± 0.17	3.2 ± 0.19	3.7 ± 0.24



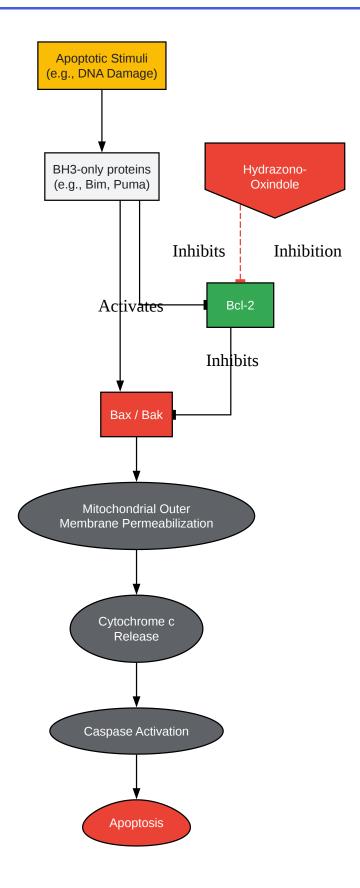
Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways of CDK2 and Bcl-2 and the proposed mechanism of inhibition by hydrazono-oxindoles.

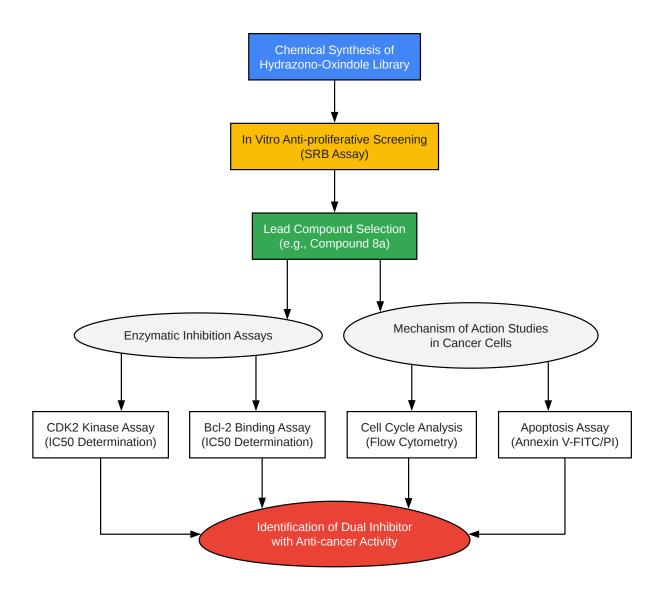












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